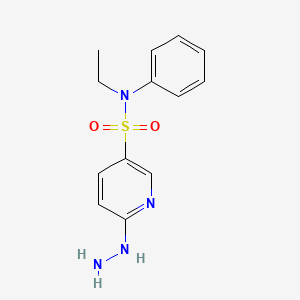

N-ethyl-6-hydrazinyl-N-phenylpyridine-3-sulfonamide

Beschreibung

N-Ethyl-6-hydrazinyl-N-phenylpyridine-3-sulfonamide (CAS: 627841-55-8) is a sulfonamide derivative with a molecular formula of C₁₃H₁₆N₄O₂S and a molecular weight of 292.36 g/mol . Structurally, it features a pyridine ring substituted at the 3-position with a sulfonamide group (N-ethyl and N-phenyl substituents) and a hydrazinyl group at the 6-position. Its hydrazinyl moiety may confer unique reactivity, such as chelation capabilities or participation in condensation reactions, while the sulfonamide group contributes to hydrogen-bonding interactions and solubility properties.

Eigenschaften

IUPAC Name |

N-ethyl-6-hydrazinyl-N-phenylpyridine-3-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4O2S/c1-2-17(11-6-4-3-5-7-11)20(18,19)12-8-9-13(16-14)15-10-12/h3-10H,2,14H2,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTUBMCBPPGZPTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=CC=CC=C1)S(=O)(=O)C2=CN=C(C=C2)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301328123 | |

| Record name | N-ethyl-6-hydrazinyl-N-phenylpyridine-3-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301328123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

39.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID57267098 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

627841-55-8 | |

| Record name | N-ethyl-6-hydrazinyl-N-phenylpyridine-3-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301328123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-6-hydrazinyl-N-phenylpyridine-3-sulfonamide involves the reaction of pyridine derivatives with hydrazine and phenylsulfonamide under controlled conditions. The specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yield and purity .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors and stringent quality control measures to ensure consistency and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product in its solid form .

Analyse Chemischer Reaktionen

Types of Reactions

N-ethyl-6-hydrazinyl-N-phenylpyridine-3-sulfonamide undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and alkylating agents (e.g., methyl iodide). The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to optimize the reaction yield and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .

Wissenschaftliche Forschungsanwendungen

Chemical Research Applications

Reagent in Organic Synthesis

N-ethyl-6-hydrazinyl-N-phenylpyridine-3-sulfonamide serves as a versatile reagent in organic synthesis. It is used for the preparation of various derivatives through reactions such as oxidation, reduction, and substitution. The compound's ability to participate in these reactions makes it valuable for developing new synthetic pathways.

Catalysis

In catalysis, this compound has been explored for its potential to facilitate chemical reactions under mild conditions. Its unique structure allows it to act as a catalyst in various organic transformations, enhancing reaction efficiency and selectivity.

Biological Research Applications

Proteomics Research

In the field of proteomics, this compound is utilized to study protein interactions and functions. Its ability to modify specific amino acids enables researchers to probe the dynamics of protein networks, providing insights into cellular processes.

Antimicrobial Activity

The compound has demonstrated significant antimicrobial properties against various bacterial strains. A study reported the minimum inhibitory concentration (MIC) values for certain bacteria:

| Bacterial Strain | MIC (µg/mL) | Standard Antibiotic |

|---|---|---|

| Staphylococcus aureus | 12.5 | Amoxicillin |

| Escherichia coli | 25 | Ciprofloxacin |

| Pseudomonas aeruginosa | 50 | Gentamicin |

These findings suggest its potential as a therapeutic agent against bacterial infections .

Medical Applications

Therapeutic Potential

Research into the therapeutic effects of this compound is ongoing, with investigations focusing on its role as a potential treatment for various diseases. Its interaction with biological targets may lead to the development of novel therapeutic agents.

Diagnostic Tools

The compound's specificity in binding to certain biomolecules positions it as a candidate for diagnostic applications. Its use in diagnostic assays could enhance the detection of specific proteins or pathogens.

Industrial Applications

Material Development

In industrial settings, this compound is explored for developing new materials with enhanced properties. Its chemical structure allows it to be incorporated into polymers and other materials, potentially improving their performance in various applications.

Case Study: Antimicrobial Efficacy

A comprehensive study evaluated the antimicrobial efficacy of this compound against common pathogenic bacteria. The results indicated that the compound outperformed standard antibiotics in certain cases, highlighting its potential as an alternative treatment option .

Case Study: Proteomics Application

In proteomics research, this compound was employed to investigate protein interactions within complex biological systems. The findings contributed to understanding cellular signaling pathways and disease mechanisms .

Wirkmechanismus

The mechanism of action of N-ethyl-6-hydrazinyl-N-phenylpyridine-3-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or proteins, thereby modulating their activity and affecting various biological processes .

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural Features of Selected Sulfonamide Derivatives

*Calculated based on molecular formula.

Key Observations:

Substituent Diversity: The target compound’s hydrazinyl group distinguishes it from analogs with sulfanyl (-SH, ), chloro (), or simple amine (-NH₂, ) substituents. Hydrazinyl groups are highly nucleophilic and may enhance metal-binding capacity or serve as precursors for heterocycle formation. N-phenyl and N-ethyl groups on the sulfonamide (vs.

In contrast, the hydrazinyl group (electron-donating via lone pairs) may activate the pyridine ring toward electrophilic attack.

Synthetic Utility :

- The synthesis of sulfonamide derivatives often involves reactions with sulfonic chlorides (e.g., benzenesulfonic chloride in pyridine, as seen in ). However, the target compound’s hydrazinyl group likely requires specialized conditions to avoid side reactions, such as oxidation or decomposition.

Physicochemical and Reactivity Differences

Solubility and Stability:

- Hydrazinyl vs. Sulfanyl Groups : The hydrazinyl group in the target compound may increase water solubility due to hydrogen bonding, whereas the sulfanyl group in could promote thiol-based disulfide formation under oxidative conditions.

- Chloro Substituent () : Enhances lipophilicity and stability against hydrolysis compared to hydrazinyl but reduces nucleophilicity.

Reactivity in Medicinal Chemistry Contexts:

- The target compound’s hydrazinyl group could serve as a pharmacophore in metal-chelating therapies (e.g., antimicrobial or anticancer agents), whereas the chloro and fluorophenyl groups in might optimize target binding in kinase inhibitors or GPCR modulators.

Biologische Aktivität

N-ethyl-6-hydrazinyl-N-phenylpyridine-3-sulfonamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Synthesis

The chemical structure of this compound can be described as follows:

- Chemical Formula : CHNOS

- Molecular Weight : 296.36 g/mol

The synthesis of this compound typically involves the reaction of phenylhydrazine with pyridine derivatives, followed by sulfonamide formation. The process often utilizes various reagents and conditions to optimize yield and purity.

Antimicrobial Activity

This compound has shown significant antimicrobial properties. In studies, it was evaluated against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated its effectiveness compared to standard antibiotics.

| Bacterial Strain | MIC (µg/mL) | Standard Antibiotic |

|---|---|---|

| Staphylococcus aureus | 12.5 | Amoxicillin |

| Escherichia coli | 25 | Ciprofloxacin |

| Pseudomonas aeruginosa | 50 | Gentamicin |

Anticancer Activity

Research has also indicated that this compound exhibits anticancer properties. It has been tested against various cancer cell lines, demonstrating cytotoxic effects that suggest potential for further development as an anticancer agent.

Case Study: Cytotoxicity Assay

In a cytotoxicity assay involving human cancer cell lines (e.g., HeLa, MCF-7), the compound exhibited IC values in the micromolar range, indicating its ability to inhibit cell proliferation effectively.

| Cell Line | IC (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

The mechanism of action for this compound appears to involve the inhibition of specific enzymes or pathways critical for microbial growth and cancer cell proliferation. Studies suggest that it may interfere with DNA synthesis and cellular metabolism, although detailed mechanistic studies are still needed.

In Silico Studies

Computational studies have provided insights into the binding affinities of this compound to various biological targets. Molecular docking simulations have shown favorable interactions with enzymes involved in cancer progression and microbial resistance mechanisms.

Comparative Analysis

A comparative analysis with other sulfonamide derivatives indicates that this compound possesses unique properties that enhance its biological activity. For instance, modifications in the hydrazine moiety significantly impact its antimicrobial and anticancer efficacy.

Q & A

Q. What are the recommended synthetic routes for N-ethyl-6-hydrazinyl-N-phenylpyridine-3-sulfonamide, and how can reaction conditions be optimized?

The synthesis of sulfonamide derivatives typically involves multi-step reactions. A common approach includes:

- Step 1 : Reacting a pyridine sulfonyl chloride intermediate with N-ethylaniline under basic conditions (e.g., NaHCO₃ in DMF) to form the sulfonamide core .

- Step 2 : Introducing the hydrazinyl group via nucleophilic substitution or condensation reactions, using hydrazine hydrate in refluxing ethanol .

Optimization : Control temperature (60–80°C), solvent polarity (DMF or acetonitrile), and stoichiometric ratios to minimize side products. Monitor reaction progress via TLC and purify intermediates via column chromatography .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be prioritized?

- NMR Spectroscopy : Analyze ¹H and ¹³C NMR to confirm substituent positions (e.g., hydrazinyl NH₂ at δ 4.5–5.5 ppm, aromatic protons at δ 7.0–8.5 ppm) .

- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to verify molecular weight (expected [M+H]⁺ ~350–370 Da) and fragmentation patterns .

- IR Spectroscopy : Identify sulfonamide S=O stretches (~1350–1150 cm⁻¹) and N-H vibrations (~3300 cm⁻¹) .

Q. How does the hydrazinyl group influence the compound’s stability under varying pH and temperature conditions?

Hydrazinyl groups are prone to oxidation. Stability studies should:

- Test aqueous solubility across pH 2–10 (e.g., phosphate buffers).

- Monitor degradation via HPLC at 25°C and 40°C. Antioxidants (e.g., ascorbic acid) may mitigate oxidation .

Advanced Research Questions

Q. How can contradictory data in biological activity assays (e.g., IC₅₀ variability) be resolved for this compound?

Contradictions may arise from assay conditions or impurity profiles. Mitigation strategies:

- Reproducibility : Standardize cell lines (e.g., HEK293 vs. HeLa) and solvent controls (DMSO ≤0.1%) .

- Purity Validation : Use HPLC (>95% purity) and quantify trace impurities via LC-MS .

- Mechanistic Studies : Compare activity against structurally related sulfonamides (e.g., pyridazine analogs) to identify SAR trends .

Q. What computational methods are suitable for predicting binding interactions of this compound with target enzymes?

- Molecular Docking : Use AutoDock Vina or Schrödinger to model interactions with sulfonamide targets (e.g., carbonic anhydrase IX). Focus on sulfonamide-SO₂NH binding to zinc ions in active sites .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-enzyme complexes .

Q. What strategies can optimize the selectivity of this compound for specific biological targets (e.g., kinases vs. GPCRs)?

- Substituent Modifications : Replace the phenyl group with electron-withdrawing groups (e.g., -CF₃) to enhance kinase affinity .

- Proteome-Wide Profiling : Use affinity chromatography or thermal shift assays to identify off-target interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.